molecular formula C19H18N2O2 B5781621 N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5781621
M. Wt: 306.4 g/mol
InChI Key: WRFVTHBECQSJFI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Compounds based on the 1,2-oxazole (isoxazole) pharmacophore are of significant interest in medicinal chemistry due to their wide spectrum of potential pharmacological activities . Research into similar isoxazole carboxamide derivatives has explored their potential as analgesic agents in preclinical models, indicating that this structural class may hold value for investigations in pain management . The mechanism of action for related compounds appears to be distinct from that of opioid analgesics, potentially involving non-opioid receptor pathways . Furthermore, molecular docking studies suggest that analogous structures can exhibit binding affinities with enzymes like cyclooxygenase (COX-1 and COX-2), which are established targets in anti-inflammatory and analgesic research . Researchers may find this compound valuable for projects involving synthetic chemistry, drug discovery, and the study of novel bioactive molecules.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-7-11-16(13(12)2)20-19(22)17-14(3)23-21-18(17)15-9-5-4-6-10-15/h4-11H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFVTHBECQSJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications depending on the functional groups introduced during the reactions .

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the 1,2-oxazole-4-carboxamide scaffold but differ in substituents on the aromatic rings and carboxamide groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison of Selected 1,2-Oxazole-4-Carboxamide Derivatives

Compound Name Substituents (Oxazole Core & Amide Group) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference ID
N-(2,3-Dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (Target) 3-Ph, 5-Me, 4-Carboxamide (N-2,3-dimethylphenyl) C₁₉H₁₈N₂O₂ ~306.36* Steric bulk from dimethylphenyl -
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-Cl-Ph), 5-Me, 4-Carboxamide (N-5-Cl-2-Me-Ph) C₁₈H₁₄Cl₂N₂O₂ 369.23 Dual Cl substituents (electron-withdrawing)
N-(4-Ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 3-Ph, 5-Me, 4-Carboxamide (N-4-ethoxy-Ph) C₁₉H₁₈N₂O₃ 322.36 Ethoxy group (electron-donating)
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 3-(2-Cl-6-F-Ph), 5-Me, 4-Carboxamide (N-dimethoxyphenylmethyl) C₂₀H₁₈ClFN₂O₄ 404.82 High MW, Cl/F substituents, dimethoxy group
N-(4-Hydroxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 3-Ph, 5-Me, 4-Carboxamide (N-4-hydroxy-Ph) C₁₇H₁₄N₂O₃ 294.30 Hydroxyl group (polar, H-bonding)
3-(2-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide 3-(2-Cl-Ph), 5-Me, 4-Carboxamide (N-dimethylcarbamoyl) C₂₁H₂₀ClN₃O₃ 397.90 Bulky dimethylcarbamoyl substituent

*Estimated based on molecular formula.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. For example, the compound in has a predicted boiling point of 540.4°C, likely due to strong intermolecular interactions from Cl/F substituents and dimethoxy groups.

Steric Effects

  • The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce crystallization propensity compared to less bulky analogs like . This is corroborated by the widespread use of SHELX software for resolving complex crystal structures in similar compounds .
  • The dimethylcarbamoyl group in (397.90 g/mol) adds significant bulk, which could impede molecular packing and reduce melting points.

Molecular Weight and Density

  • Higher molecular weight compounds (e.g., and ) exhibit increased density (e.g., 1.296 g/cm³ in ), attributed to halogen atoms and extended aromatic systems.

Biological Activity

N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound belonging to the oxazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H22N2O2
Molecular Weight334.41 g/mol
LogP4.55
Polar Surface Area52 Å

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxazole ring and carboxamide group facilitate hydrogen bonding and hydrophobic interactions with enzymes and receptors involved in key biological pathways.

Research indicates that compounds with oxazole structures can exhibit inhibitory effects on several targets:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in gene expression regulation. Inhibition can lead to altered cell growth and differentiation.
  • Carbonic Anhydrase (CA) : This enzyme is involved in maintaining acid-base balance; inhibitors can have therapeutic effects in conditions like glaucoma and cancer.

Biological Activities

Anticancer Activity :
Studies have shown that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, modifications to the oxazole core have led to compounds with IC50 values in the low micromolar range against various cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Breast cancer (MCF7)

Table 1 summarizes the anticancer activity of selected derivatives:

CompoundCell LineIC50 (µM)
N-(2,3-dimethylphenyl)-5-methyl...HT-295.0
N-(2,3-dimethylphenyl)-5-methyl...MCF77.8
N-(2,3-dimethylphenyl)-5-methyl...A5496.4

Antimicrobial Activity :
The compound has also shown promise as an antimicrobial agent. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis.

Case Studies

  • Antitumor Efficacy : A recent study evaluated the compound's efficacy against a panel of human tumor cell lines. Results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
    • Study Findings : The compound exhibited an IC50 of 4.5 µM against renal cancer cells, indicating strong selectivity and potential for therapeutic application.
  • Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit HDACs. Results showed a marked decrease in histone acetylation levels in treated cells compared to controls.
    • Mechanism Insight : The oxazole moiety was identified as crucial for binding to the active site of HDACs.

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide?

The synthesis typically involves multi-step condensation reactions. A common approach includes coupling 2,3-dimethylaniline with a preformed oxazole-carboxylic acid derivative. For example:

  • Step 1 : Prepare the oxazole-4-carboxylic acid intermediate via cyclization of appropriate precursors (e.g., β-keto esters and hydroxylamine).
  • Step 2 : Activate the carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine to facilitate amide bond formation with 2,3-dimethylaniline .
  • Step 3 : Purify the product via column chromatography or recrystallization. Reaction yields can vary (50–75%) depending on solvent choice (e.g., DMF or acetonitrile) and temperature control .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly if polymorphism or stereochemical ambiguity arises .

Q. How does the presence of methyl and phenyl substituents influence the compound’s physicochemical properties?

  • The 2,3-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability.
  • The 5-methyl-3-phenyloxazole core contributes to π-π stacking interactions, affecting crystallinity and solubility.
  • LogP values (calculated or experimental) should be determined to predict bioavailability. Comparative studies with analogs (e.g., unsubstituted phenyl variants) can isolate substituent effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Strategies include:

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU, DCC) to improve amidation efficiency .
  • Solvent Optimization : Polar aprotic solvents like DMF or THF may enhance intermediate stability.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .
  • In-situ Monitoring : Use TLC or HPLC to track reaction progress and identify side products early .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or substituent positioning, as demonstrated in hemihydrate form studies of related oxazole derivatives .
  • 2D NMR Techniques : COSY and NOESY experiments clarify proton-proton correlations in complex regions (e.g., overlapping aromatic signals) .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., methoxy, halogens) and compare their activities.
  • In-vitro Assays : Test analogs against target proteins (e.g., kinases) to identify critical functional groups. For example, replacing the 2,3-dimethylphenyl group with a 4-fluorophenyl moiety may alter binding affinity .
  • Computational Docking : Use molecular modeling to predict interactions with binding pockets (e.g., hydrogen bonding with the oxazole ring) .

Q. What methods assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability during storage.
  • Light Exposure Tests : Evaluate photodegradation risks, especially if the compound contains aromatic systems prone to UV-induced reactions .

Q. How can researchers validate target engagement in biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stabilization upon compound exposure.
  • Pull-Down Assays : Use biotinylated analogs to isolate and identify interacting proteins via mass spectrometry .
  • Knockout Models : Compare activity in wild-type vs. target-deficient cell lines to establish specificity.

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental LogP values?

  • Experimental Validation : Measure LogP using shake-flask or HPLC methods.
  • Parameter Refinement : Adjust computational models (e.g., QSPR) using experimental data from structurally similar compounds .
  • Solubility Studies : Correlate LogP with solubility in aqueous buffers to identify outliers in hydrophobicity trends.

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